molecular formula C20H12ClF2N3O2S2 B2807099 N-(2-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260944-60-2

N-(2-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2807099
CAS No.: 1260944-60-2
M. Wt: 463.9
InChI Key: XYXSQAOYXIDEMM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a 3,5-difluorophenyl substituent at position 3 of the pyrimidine core and a sulfanyl-linked acetamide group at position 2. Thienopyrimidinones are known for their diverse biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF2N3O2S2/c21-14-3-1-2-4-15(14)24-17(27)10-30-20-25-16-5-6-29-18(16)19(28)26(20)13-8-11(22)7-12(23)9-13/h1-9H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXSQAOYXIDEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps, typically starting from appropriate precursors that contain both the thieno[3,2-d]pyrimidine core and the chlorophenyl moiety. The process generally includes:

  • Formation of Thieno[3,2-d]pyrimidine : The initial step involves the cyclization of a suitable precursor with sulfur-containing reagents.
  • Substitution Reactions : The introduction of the 2-chlorophenyl group is achieved through nucleophilic substitution reactions.
  • Final Acetylation : The final step involves acetylation to yield the target compound.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance:

  • Mechanism of Action : It is believed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
  • Case Study : A study screened various compounds for their effects on multicellular spheroids, revealing significant cytotoxic effects against breast cancer cell lines (Fayad et al., 2019) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies : Tests against various bacterial strains showed that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation:

  • Experimental Findings : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines.

Data Table

The following table summarizes key biological activities observed in studies involving this compound.

Biological ActivityMethodologyResults
AnticancerMulticellular spheroid assaySignificant cytotoxicity against breast cancer cells
AntimicrobialDisk diffusion methodModerate activity against Gram-positive bacteria
Anti-inflammatoryAnimal modelReduced pro-inflammatory cytokines

Comparison with Similar Compounds

Substituents on the Pyrimidine Core

  • Target Compound : 3-(3,5-Difluorophenyl) and 2-sulfanylacetamide groups.
  • Analog 1: 3-(4-Chlorophenyl)-substituted thieno[3,2-d]pyrimidinone with a 6,7-dihydro cyclopenta ring ().
  • Analog 2: 3-(3,5-Dimethoxyphenyl)-4-oxo-pyrimidinone (). The methoxy groups increase electron density, which may influence solubility and metabolic stability compared to halogenated analogs.

Acetamide Side Chain Modifications

  • Target Compound : N-(2-Chlorophenyl) acetamide.
  • Analog 3 : N-(2,5-Dimethoxyphenyl) acetamide (). The methoxy groups improve hydrophilicity but may reduce membrane permeability.
  • Analog 4: N-(2-Trifluoromethylphenyl) acetamide ().
  • Analog 5 : N-(3,5-Dimethylphenyl) acetamide (). Methyl groups provide steric bulk, possibly affecting target binding.

Physicochemical and Spectral Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data Reference
Target Compound Not reported Not reported Not available in evidence
2-{[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-trifluoromethylphenyl)acetamide 487.91 (calculated) Not reported $^{1}\text{H NMR}$: Aromatic protons at δ 7.22–7.92 ()
N-(2-Chloro-4-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)thio]acetamide 459.94 Not reported InChIKey: KJCHNLRFKDEUFZ ()
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 344.21 230 $^{1}\text{H NMR}$: δ 12.50 (NH), 4.12 (SCH$_2$) ()

Research Findings and Implications

  • Structural Activity Relationships (SAR) :
    • Halogenation (Cl, F) at aromatic positions improves binding affinity to hydrophobic pockets in target proteins .
    • Sulfanyl linkages enhance stability compared to ether or amine connectors .
  • Synthetic Challenges: Coupling reactions for thienopyrimidinones require precise temperature control (0–5°C) to avoid side products, as seen in diazonium salt syntheses .
  • Crystallographic Data: Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () exhibit planar pyrimidine rings with dihedral angles >65°, influencing packing and solubility .

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiourea derivatives under acidic conditions (e.g., acetic acid, 80–100°C).
  • Step 2: Sulfanyl-acetamide coupling using a nucleophilic substitution reaction between a thiol-containing intermediate and chloroacetamide derivatives in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Key optimization parameters include temperature control (±5°C), solvent polarity, and stoichiometric ratios of reagents to minimize byproducts .

Q. Which spectroscopic techniques are essential for structural characterization?

  • ¹H/¹³C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide NH at δ 10.1 ppm) .
  • IR Spectroscopy: Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C=S at ~650 cm⁻¹) .
  • X-ray Crystallography: Resolves 3D molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking) using SHELX-refined data .

Advanced Research Questions

Q. How can discrepancies in reported NMR data for thieno[3,2-d]pyrimidine derivatives be resolved?

Discrepancies often arise from solvent effects, impurities, or tautomerism. To mitigate:

  • Use deuterated solvents (e.g., DMSO-d₆) and high-field NMR (≥400 MHz) for enhanced resolution.
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
  • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Molecular Docking: Screens binding affinity to enzymes (e.g., elastase, kinase) using AutoDock Vina or Schrödinger Suite. For example, docking studies on similar compounds revealed interactions with catalytic residues (e.g., His57 in elastase) .
  • Molecular Dynamics (MD): Simulates ligand-protein stability (20–100 ns trajectories) to assess conformational changes.
  • QSAR Models: Relate structural features (e.g., electronegative substituents) to bioactivity using descriptors like logP and topological polar surface area .

Q. How can reaction yields be optimized for thienopyrimidine derivatives?

  • Solvent Optimization: Use DMF for high solubility of intermediates or switch to ethanol for greener synthesis.
  • Catalyst Screening: Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura) to enhance efficiency.
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .

Q. What strategies analyze crystal packing and intermolecular interactions?

  • SHELX Refinement: Models hydrogen bonds (e.g., N–H⋯O=C, ~2.8 Å) and π-π stacking (3.4–3.8 Å spacing) from X-ray data .
  • Hirshfeld Surface Analysis: Quantifies interaction contributions (e.g., H⋯H, H⋯F contacts) using CrystalExplorer .
  • Thermogravimetric Analysis (TGA): Correlates thermal stability with packing density (e.g., decomposition >250°C indicates strong intermolecular forces) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

  • Assay Standardization: Use consistent cell lines (e.g., HCT-116 for anticancer studies) and controls (e.g., doxorubicin).
  • Purity Validation: Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurity-driven artifacts .
  • Dose-Response Curves: Generate IC₅₀ values across multiple replicates to assess reproducibility.

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Thienopyrimidine Derivatives

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationAcetic acid, 100°C, 6h7590
Sulfanyl CouplingK₂CO₃, DMF, 60°C, 12h6895
PurificationEthyl acetate/hexane (3:7)8098

Q. Table 2. Common Structural Motifs in Related Compounds

CompoundKey FeaturesBiological ActivityReference
N-(3-chlorophenyl) analogChlorine substitution at meta positionAnticancer (IC₅₀ = 12 µM)
4-Oxo-thienopyrimidine coreHydrogen-bond acceptor siteKinase inhibition

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